Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound of notable interest in the fields of chemistry, biology, medicine, and industry
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid.
Reaction: Nitration followed by cyclization.
Reagents: Phenylacetic acid, sodium nitrate, sulfuric acid.
Conditions: Temperature controlled, typically around 50-60°C.
Step 2: : Formation of the 1,3,4-thiadiazole ring.
Reaction: Cyclization with thioamide.
Reagents: Thiosemicarbazide, acetic anhydride.
Conditions: Reflux conditions.
Step 3: : Assembly of the thiadiazolyl thioether.
Reaction: Thioether formation via nucleophilic substitution.
Reagents: 5-phenylisoxazole-3-carboxylic acid, sodium thiolate.
Conditions: Mild conditions, room temperature to 40°C.
Step 4: : Amide formation and esterification.
Reaction: Acylation with benzoic acid derivative and esterification.
Reagents: Benzoic acid derivative, methyl alcohol, acetic acid.
Conditions: Catalyzed by sulfuric acid, temperature around 60°C.
Industrial Production Methods
Larger scale syntheses mirror the laboratory methods but often employ optimized catalysts and continuous flow processes to enhance yield and purity.
Types of Reactions
Oxidation: : Forms sulfoxides and sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Products: Sulfoxides, sulfones.
Reduction: : Reduces carboxamido and thiadiazole groups.
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Products: Alcohols, amines.
Substitution: : Nucleophilic substitutions primarily at the acetamido and benzoate moieties.
Reagents: Halogens, amines.
Products: Halogenated or aminated derivatives.
Major Products
Through these reactions, the compound forms a variety of derivatives, notably sulfoxides, sulfones, alcohols, and halogenated compounds, which further diversify its applications and functionalities.
Chemistry
As a model compound in studying thioether and amide bond reactivity.
Investigated for its potential as a ligand in coordination chemistry.
Biology
Examined for antimicrobial and antifungal properties.
Studied as a potential inhibitor in enzymatic reactions due to its unique binding affinities.
Medicine
Potential use as a lead compound in drug discovery, especially in targeting diseases involving oxidative stress and microbial infections.
Ongoing research into its anti-inflammatory properties.
Industry
Utilized in material science for the development of specialized polymers and coatings.
Employed in analytical chemistry as a standard for reaction mechanisms and pathways.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, it involves:
Molecular Targets: : Enzymes, bacterial cell walls, inflammatory mediators.
Pathways: : Binding to active sites or altering cell membrane integrity, leading to inhibited function or cell death.
Similar Compounds
4-(2-(2-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Methyl 4-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)benzoate.
Uniqueness
Its structure combines multiple reactive sites, offering versatility in synthetic modifications.
The presence of both an isoxazole and thiadiazole ring system enhances its biological activity, making it more potent in antimicrobial and enzymatic inhibition applications compared to simpler analogs.
This compound is a fascinating study subject, offering diverse applications and significant research opportunities across multiple disciplines.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPJXLLIZHBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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